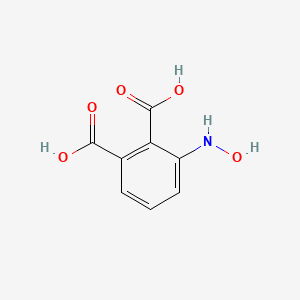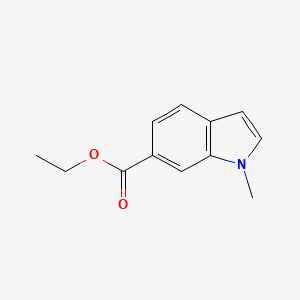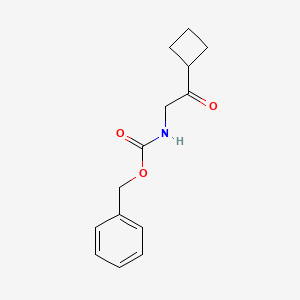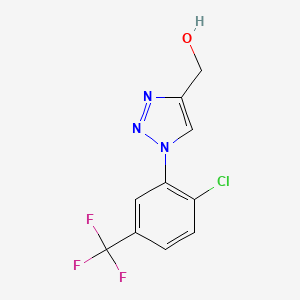
5-Isoquinolinol, 1-methyl-
Descripción general
Descripción
“5-Isoquinolinol, 1-methyl-” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It is a part of many natural plant alkaloids . The isoquinoline ring in these natural compounds derives from the aromatic amino acid tyrosine .
Molecular Structure Analysis
The molecular formula of “5-Isoquinolinol, 1-methyl-” is C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da .Chemical Reactions Analysis
Isoquinoline is a weak base, with a pKa of 5.14 . It protonates to form salts upon treatment with strong acids, such as HCl . It forms adducts with Lewis acids, such as BF3 .Physical And Chemical Properties Analysis
The density of “5-Isoquinolinol, 1-methyl-” is 1.3±0.1 g/cm3 . It has a boiling point of 332.1±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 59.8±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Methyl-5-Isoquinolinol derivatives have been synthesized and characterized for their potential applications. For instance, derivatives have been prepared for the study of their antimicrobial activity against a range of pathogens. Compounds exhibit broad bactericidal activity, with certain derivatives showing significant efficacy against specific bacteria strains (Galán et al., 2013).
Antimicrobial Properties
Research has demonstrated the potent antimicrobial properties of 1-Methyl-5-Isoquinolinol derivatives. These compounds have been evaluated for their effectiveness in inhibiting the growth of various bacterial and fungal species. Studies have identified specific derivatives that exhibit remarkable bactericidal and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Galán et al., 2013).
Chemical Synthesis Techniques
Innovative chemical synthesis techniques have been developed to create 1-Methyl-5-Isoquinolinol derivatives. These methods include the use of polyphosphoric esters and oximes derived from 3,4-diphenylbut-3-en-2-one derivatives. Such approaches have yielded various isoquinoline derivatives with potential applications in medicinal chemistry and drug development (Niemczak et al., 2015).
Safety and Hazards
When handling “5-Isoquinolinol, 1-methyl-”, it is advised to wear personal protective equipment/face protection . Use only under a chemical fume hood. In case of insufficient ventilation, wear suitable respiratory equipment. Avoid contact with skin, eyes, or clothing. Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid ingestion and inhalation .
Direcciones Futuras
Isoquinoline and its derivatives, including “5-Isoquinolinol, 1-methyl-”, are presented as an inexhaustible source for future research due to their potent biological activities demonstrated by in vitro and in vivo assays . They find applications in drug discovery, catalysis, and material synthesis, making them indispensable tools for advancements in various scientific fields.
Propiedades
IUPAC Name |
1-methylisoquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-8-3-2-4-10(12)9(8)5-6-11-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMZNTDCSUNCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)











